Adipinsäure

Übersicht

Beschreibung

Synthesis Analysis

Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae represents a breakthrough in the field, reducing environmental damage and eliminating the need for fossil fuels. This method involves the enzymatic hydrogenation of muconic acid to adipic acid, showcasing the potential for renewable feedstock applications (Raj et al., 2018). Similarly, metabolic engineering strategies have expanded microbial substrates beyond traditional sources, utilizing lignin monomers and hemicellulose components for adipic acid production (Kruyer & Peralta-Yahya, 2017).

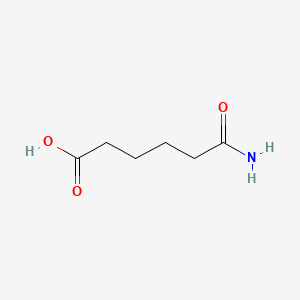

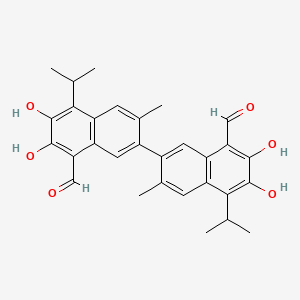

Molecular Structure Analysis

The molecular structure of adipic acid plays a crucial role in its chemical properties and applications. Although detailed structural analysis specific to adipic acid's molecular geometry was not found in the searched papers, the focus has primarily been on its synthesis and applications. Understanding its molecular structure is essential for exploring its reactivity and developing efficient production methods.

Chemical Reactions and Properties

Adipic acid's chemical properties, such as its reactivity in biocatalytic and synthetic processes, have been extensively studied. The one-pot synthesis of adipic acid from guaiacol using genetically engineered Escherichia coli demonstrates the compound's versatility and potential for green chemistry applications (Suitor, Varzandeh, & Wallace, 2020). This method highlights adipic acid's chemical reactivity and suitability for sustainable manufacturing processes.

Wissenschaftliche Forschungsanwendungen

Nylon-Herstellung

Adipinsäure ist ein wichtiges industrielles Dicarbonsäure-Zwischenprodukt, das bei der Nylonherstellung verwendet wird . Sie wird als Comonomer mit Hexamethylendiamin zur Herstellung von Nylon 6-6 verwendet . Dies macht etwa 75 % ihres Gesamtverbrauchs aus .

Produktion anderer Polymere

Neben Nylon wird this compound auch zur Herstellung anderer Polymere wie Polyurethane verwendet . Sie kann als Rohstoff für Polyurethane dienen, die zur Herstellung von Polyvinylchlorid (PVC) und Polyvinylbutyral (PVB) verwendet werden können .

Produktion von Weichmachern

This compound ist unerlässlich bei der Herstellung von Weichmachern, die wichtige Additive sind, die verschiedenen Kunststoffprodukten Flexibilität und Haltbarkeit verleihen . Sie dient als Vorläufer für Dioctyladipat (DOA), einen gängigen Weichmacher, der in Industrien wie Bauwesen, Automobil und Textilien weit verbreitet ist .

Biosynthese durch gentechnisch veränderte Mikroorganismen

Die Bioproduktion von this compound aus nachwachsenden Rohstoffen über gentechnisch veränderte Mikroorganismen gilt als grüne und potenzielle Methode, um die chemische Umwandlung zu ersetzen . Es werden verschiedene künstliche Pfade für die Biosynthese von this compound erforscht, insbesondere der umgekehrte Abbauweg .

Nachhaltige Synthese aus Biomassederivaten

Es besteht ein wachsendes Interesse an der nachhaltigen Herstellung von this compound aus biobasierten Plattformmolekülen, einschließlich 5-Hydroxymethylfurfural, Glucose, γ-Valerolacton und Phenolverbindungen, durch Biokatalyse, Chemokatalyse und die Kombination beider .

Umweltanwendungen

This compound wird bei der Herstellung von biologisch abbaubarer Polybutylenadipat-Terephthalat (PBAT) verwendet, einem alternativen Material, das als eines der wichtigsten Ersatzstoffe gilt, um das Problem der „weißen Verschmutzung“ zu lösen .

Wirkmechanismus

Target of Action

Adipamic acid, also known as aminocaproic acid, primarily targets plasminogen, a protein involved in the breakdown of blood clots . The compound’s interaction with plasminogen plays a crucial role in controlling fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

Adipamic acid acts as an antifibrinolytic agent by inhibiting plasminogen activators, which have fibrinolytic properties . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery .

Biochemical Pathways

Adipamic acid affects the biochemical pathway related to the conversion of L-lysine to produce adipic acid . Adipic acid is a key intermediate in this metabolic pathway, known as the α-aminoadipate pathway . This pathway is similar to the citric acid cycle, involving several steps that convert acetyl-CoA and α-ketoglutarate into homocitrate, then into homoaconitate, homoisocitrate, α-ketoadipate, and finally α-aminoadipate .

Pharmacokinetics

The pharmacokinetics of adipamic acid, like other drugs, involves absorption, distribution, metabolism, and excretion (ADME). These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics . .

Result of Action

The primary result of adipamic acid’s action is the reduction of postoperative bleeding . By inhibiting fibrinolysis, adipamic acid helps to control bleeding during and after surgical procedures. In the context of electrically conductive adhesive (ECA) performance, adipamic acid has been found to enhance the electrical conductivity and mechanical properties of dicyandiamide-cured ECA .

Action Environment

The action, efficacy, and stability of adipamic acid can be influenced by various environmental factors. For instance, the production of adipic acid is known to emit nitrous oxide, a potent greenhouse gas . Efforts are being made to develop cleaner methods to produce adipic acid, such as the use of nitrous oxide emission control technology . The action of adipamic acid can also be influenced by the presence of other substances. For example, in the production of electrically conductive adhesives, adipic acid interacts with silver flakes and dicyandiamide to improve the overall performance of the adhesive .

Eigenschaften

IUPAC Name |

6-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZJQMZRULFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955025 | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

334-25-8 | |

| Record name | 6-Amino-6-oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is adipamic acid synthesized?

A1: Adipamic acid can be produced through the hydrolysis of adiponitrile (ADN) in near-critical water. [] This process yields various byproducts, including 5-cyanovaleramide, adipamide, 5-cyanovaleric acid, and adipic acid, with the reaction conditions significantly influencing the yield of each compound. []

Q2: What is the role of dihydropyrimidinase in relation to adipamic acid?

A2: Research suggests that dihydropyrimidinase, an enzyme involved in pyrimidine metabolism, can hydrolyze cyclic imides of different ring sizes. A study demonstrated that adipimide, a seven-membered cyclic imide, acts as a good substrate for this enzyme, yielding adipamic acid upon hydrolysis. []

Q3: Are there any applications of adipamic acid in polymer chemistry?

A3: Yes, adipamic acid serves as a monomer in the synthesis of nylon 2/6/6, a copolymer also incorporating 6-glycylaminohexanoic acid. [] This nylon variant, synthesized via interfacial polymerization, exhibits promising biodegradability properties. []

Q4: What factors influence the yield of adipamic acid during adiponitrile hydrolysis?

A4: The yield of adipamic acid during the hydrolysis of adiponitrile is significantly impacted by the concentration of ADN and the reaction temperature. [] Additionally, the presence and type of additives can also affect the yield of adipamic acid and other byproducts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Ethyl-2,3-dihydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-3-(5-methoxy-6-methyloxan-2-yl)oxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-5-methyloxan-2-yl]-2-hydroxyacetic acid](/img/structure/B1215065.png)

![3-[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B1215068.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)

![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)